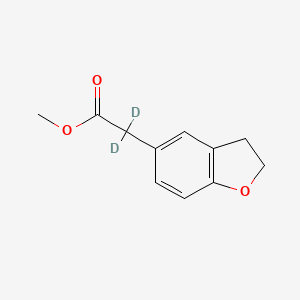

2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

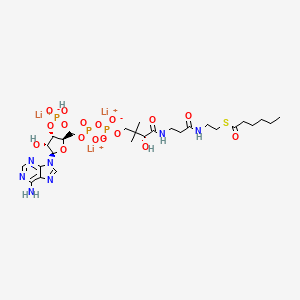

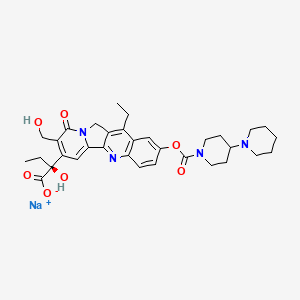

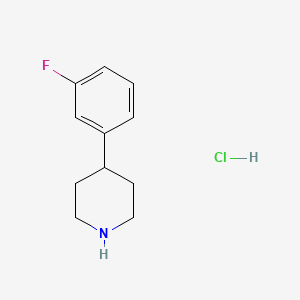

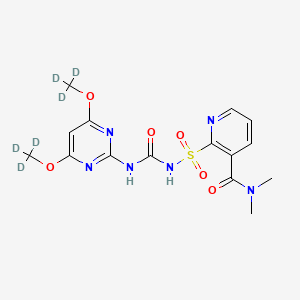

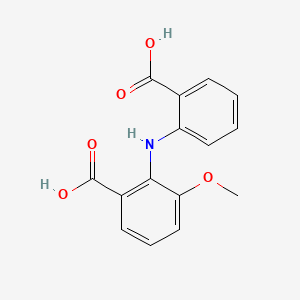

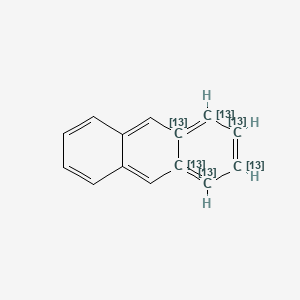

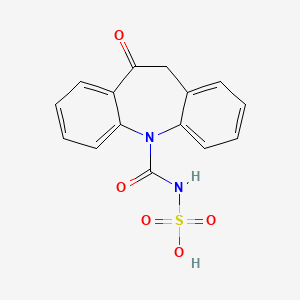

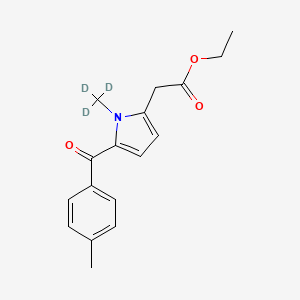

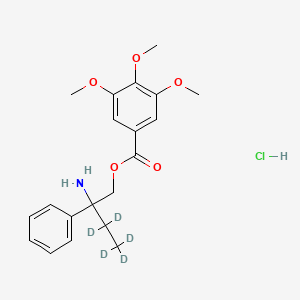

“2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester” is a chemical compound frequently used in scientific research. It has a molecular weight of 194.22 and a molecular formula of C11H10D2O3 .

Physical And Chemical Properties Analysis

This compound appears as an oil and is liquid in its physical state . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol .Applications De Recherche Scientifique

Enzymatic Resolution and Chemical Synthesis

The enzymatic resolution of methyl esters of various benzofuran derivatives demonstrates their potential in producing enantiomerically pure compounds, essential for drug development and synthesis of specific organic molecules. For instance, lipase-catalyzed kinetic resolution of benzofuran carboxylic acid methyl esters results in enantiomers with significant enantioselectivities and enantiomeric excesses, indicating their utility in synthesizing rigid analogues of clofibrate with lipid-modifying activity (Ferorelli et al., 2001).

Material Science and Solvent Selection

In material science, the solubility parameters of benzofuran derivatives have been studied to inform solvent selection for molecular bulk heterojunction systems, demonstrating the application of these compounds in optimizing solvent systems for electronic devices, leading to improved power conversion efficiencies (Walker et al., 2011).

Antiangiogenic Activity

Certain dihydrobenzofuran lignans exhibit antiangiogenic activity, highlighting their potential in therapeutic applications against diseases characterized by excessive angiogenesis. The dimerization product of caffeic acid methyl ester, a dihydrobenzofuran derivative, has shown pronounced antiangiogenic activity in experimental models, suggesting its utility in developing new antiangiogenic agents (Apers et al., 2002).

Polymer Science

In polymer science, the synthesis of hyperbranched aromatic polyimides from polyamic acid methyl ester precursors involves the use of benzofuran derivatives, underscoring their significance in creating new materials with desirable properties such as solubility and thermal stability (Yamanaka et al., 2000).

Propriétés

IUPAC Name |

methyl 2,2-dideuterio-2-(2,3-dihydro-1-benzofuran-5-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)7-8-2-3-10-9(6-8)4-5-14-10/h2-3,6H,4-5,7H2,1H3/i7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPMKHBXSUGMGA-RJSZUWSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)OCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid](/img/structure/B564568.png)